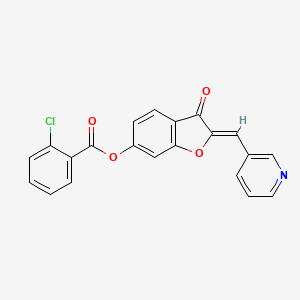

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClNO4/c22-17-6-2-1-5-15(17)21(25)26-14-7-8-16-18(11-14)27-19(20(16)24)10-13-4-3-9-23-12-13/h1-12H/b19-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJUMYGDWOPJRJ-GRSHGNNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran-6-carboxylic acid under basic conditions to form the intermediate (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran. This intermediate is then esterified with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can result in various ester or amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme mechanisms and interactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate is explored for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility in chemical reactions allows for the creation of polymers, coatings, and other materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate: Similar structure but lacks the chlorine atom in the ester group.

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzoate: Similar structure but with the chlorine atom in a different position on the benzoate group.

Uniqueness

The presence of the chlorine atom in the 2-position of the benzoate group in (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for diverse applications in research and industry.

Biological Activity

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzofuran ring fused with a pyridine moiety, contributing to its unique biological profile. Its molecular formula is with a molecular weight of approximately 392.81 g/mol. The compound's structure allows for interactions with various biological targets, which are crucial for its pharmacological effects.

Target Interaction

The primary target of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to these receptors, the compound induces dimerization and autophosphorylation of tyrosine residues, activating several downstream signaling pathways, including:

- RAS-MEK-ERK

- PI3K-Akt

- PLCγ

These pathways are critical for regulating cell proliferation, survival, and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains by inhibiting key enzymes involved in cell wall synthesis.

Case Study : A study demonstrated that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects by modulating inflammatory pathways. It inhibits the activation of NF-kB, a transcription factor that plays a pivotal role in inflammatory responses, thereby reducing cytokine production.

Anticancer Potential

Preliminary studies suggest that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies on breast cancer cell lines revealed reduced cell viability and increased apoptotic markers following treatment with this compound.

Comparative Analysis

To provide context for its biological activity, a comparison with similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (Z)-3-oxo-2-(pyridin-2-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 2 | Moderate antimicrobial | Different binding affinity |

| (Z)-3-oxo-2-(quinolin-3-ylmethylene)-2,3-dihydrobenzofuran | Quinoline instead of pyridine | Anticancer properties | Enhanced apoptosis induction |

| (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 4 | Anti-inflammatory | Varying efficacy in inflammation |

This table highlights the diverse biological activities associated with structural modifications in similar compounds.

Synthesis and Research Applications

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran typically involves multi-step organic reactions:

- Condensation : Reaction of 3-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran under basic conditions.

- Esterification : Coupling with a chlorobenzoic acid derivative using agents like DCC.

This compound serves as a valuable building block in drug development due to its diverse chemical reactivity and potential therapeutic applications.

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate with high stereochemical purity?

Methodological Answer:

The synthesis involves three key steps:

Benzofuran core formation : Cyclization of substituted phenols with propargyl alcohol derivatives under acidic conditions, as described for analogous benzofuran systems .

Z-Selective condensation : Use of pyridine-3-carboxaldehyde in a base-catalyzed Knoevenagel reaction under controlled temperature (0–5°C) to favor the Z-isomer. Solvent polarity (e.g., THF/water mixtures) influences stereoselectivity .

Esterification : React the hydroxyl group of the benzofuran intermediate with 2-chlorobenzoyl chloride using a nano basic catalyst (e.g., SBA-Pr-NH2) for high yields (85–92%) .

Validation : Monitor reaction progress via TLC and confirm Z-configuration using NOESY NMR (cross-peaks between pyridinyl and benzofuran protons) .

Advanced: How can computational methods resolve contradictions in experimental reactivity data for this compound’s electrophilic substitution sites?

Methodological Answer:

Density Functional Theory (DFT) : Calculate Fukui indices (e.g., at B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions. The pyridinyl nitrogen and benzofuran carbonyl oxygen are predicted as reactive sites .

Molecular Electrostatic Potential (MEP) Maps : Compare with experimental halogenation or nitration results to validate computational predictions. Discrepancies may arise from solvent effects, requiring implicit solvation models (e.g., PCM) in simulations .

Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between kinetic vs. thermodynamic control in substitution reactions .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Retention time (~12.3 min) and UV-Vis spectra (λmax = 254 nm, 310 nm) confirm purity (>98%) .

NMR Spectroscopy :

- ¹H NMR : Key signals include δ 8.5–8.7 ppm (pyridinyl protons), δ 6.8–7.3 ppm (benzofuran aromatic protons), and δ 5.2 ppm (Z-configuration vinyl proton) .

- 13C NMR : Carbonyl signals at δ 170–175 ppm (benzofuran-3-one) and δ 165 ppm (ester carbonyl) .

X-ray Crystallography : Resolve Z-configuration unambiguously using SHELXL for refinement (R-factor < 0.05) .

Advanced: How can researchers address discrepancies in reported stability profiles under varying pH conditions?

Methodological Answer:

Forced Degradation Studies :

- Acidic Conditions (pH 1–3) : Hydrolysis of the ester group occurs within 24 hours (HPLC monitoring). Major degradation product: 2-chlorobenzoic acid .

- Basic Conditions (pH 10–12) : Benzofuran ring opening observed, forming a diketone intermediate. Use LC-MS to identify m/z 289.1 fragment .

Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life. Activation energy (Ea) for ester hydrolysis is ~45 kJ/mol .

Advanced: What strategies optimize supramolecular interactions in crystal packing for enhanced solid-state stability?

Methodological Answer:

Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to interact with the pyridinyl nitrogen and benzofuran carbonyl. For example, co-crystals with fumaric acid improve thermal stability (TGA: decomposition >200°C) .

Halogen Bonding : Leverage the 2-chlorobenzoate’s chlorine atom for interactions with electron-rich aromatic systems. Crystal structure analysis (SHELXL) reveals Cl···π contacts (3.3–3.5 Å) .

Basic: How to design a reaction workup to isolate the Z-isomer selectively?

Methodological Answer:

Chromatographic Separation : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to resolve Z/E isomers. The Z-isomer elutes first due to lower polarity .

Crystallization-Induced Diastereomer Transformation : Add a chiral resolving agent (e.g., L-proline) to form diastereomeric salts. Recrystallize from ethanol/water (yield: 70–75%) .

Advanced: What in silico approaches predict biological targets for this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, PDB ID: 1M17). The pyridinyl group shows strong π-π stacking with Phe723 (binding energy: −9.2 kcal/mol) .

Pharmacophore Modeling : Align with known COX-2 inhibitors; the benzofuran core and 2-chlorobenzoate match hydrophobic and H-bond acceptor features .

Advanced: How to analyze tautomerism in the benzofuran-3-one system under photolytic conditions?

Methodological Answer:

UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 310 nm → 340 nm) upon irradiation (254 nm, 30 min), indicating enol-keto tautomerism .

Time-Dependent DFT (TD-DFT) : Simulate excited-state transitions to correlate spectral changes with tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.